molecular formula C9H11NO2 B15164860 (3,5-Dimethylphenyl)carbamic acid CAS No. 161859-22-9

(3,5-Dimethylphenyl)carbamic acid

Cat. No.: B15164860
CAS No.: 161859-22-9
M. Wt: 165.19 g/mol
InChI Key: KPCOLEDDUNYSQA-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)carbamic acid is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a carbamic acid group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)carbamic acid typically involves the reaction of 3,5-dimethylaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction can be represented as follows: [ \text{3,5-Dimethylaniline} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer alternatives to phosgene, such as diphosgene or triphosgene, to minimize the risks associated with phosgene handling. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylphenyl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamic acid group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)carbamic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    (3,5-Dimethylphenyl)urea: Similar structure but with a urea group instead of a carbamic acid group.

    (3,5-Dimethylphenyl)amine: Lacks the carbamic acid group, making it less reactive in certain chemical reactions.

    (3,5-Dimethylphenyl)carbamate: Contains a carbamate group, which is structurally similar but has different reactivity and applications.

Uniqueness: (3,5-Dimethylphenyl)carbamic acid is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to form covalent bonds with enzymes and other proteins makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3,5-dimethylphenyl)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-7(2)5-8(4-6)10-9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOLEDDUNYSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597383
Record name (3,5-Dimethylphenyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161859-22-9
Record name (3,5-Dimethylphenyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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